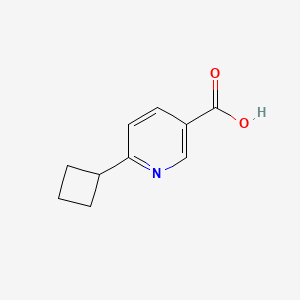

6-Cyclobutylnicotinic acid

Description

6-Cyclobutylnicotinic acid (CAS: 1228112-80-8) is a nicotinic acid derivative featuring a cyclobutyl substituent at the 6-position of the pyridine ring. Nicotinic acid derivatives are pivotal in medicinal chemistry due to their role as precursors for bioactive molecules, including enzyme inhibitors and receptor modulators. The cyclobutyl group introduces steric and electronic effects that influence solubility, metabolic stability, and binding affinity compared to unsubstituted analogs. While commercial availability of this compound is currently discontinued , its structural features and synthetic intermediates (e.g., boronic acid derivatives like (6-cyclobutylpyridin-3-yl)boronic acid, CAS: 2225169-78-6) remain relevant for drug discovery .

Properties

IUPAC Name |

6-cyclobutylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLLIMVFGWNYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228112-80-8 | |

| Record name | 6-cyclobutylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of 6-Cyclobutylnicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid .

Chemical Reactions Analysis

6-Cyclobutylnicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using reagents such as potassium permanganate (KMnO4) or Dess-Martin periodinane.

Reduction: Reduction of this compound can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Scientific Research Applications

6-Cyclobutylnicotinic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its role as a ligand for certain receptors.

Medicine: Nicotinic acid derivatives, including this compound, have been investigated for their potential therapeutic effects in treating diseases such as hyperlipidemia and cardiovascular diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Cyclobutylnicotinic acid involves its interaction with molecular targets and pathways within the body. Nicotinic acid derivatives are known to modulate lipid metabolism by decreasing lipids and apolipoprotein B-containing lipoproteins through the modulation of triglyceride synthesis in the liver and lipolysis in adipose tissue . Additionally, nicotinic acid exerts its effects through its receptor on immune cells and direct effects on the vascular endothelium .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 6-Cyclobutylnicotinic acid with structurally related nicotinic acid derivatives:

Key Observations:

- Polarity : 6-Hydroxynicotinic acid’s hydroxyl group enhances water solubility (Topological Polar Surface Area: 59.4 Ų) but may limit blood-brain barrier penetration .

- Electron Withdrawing/Donating : Fluorine’s electronegativity in 6-Fluoronicotinic acid alters electron density, affecting binding to enzymes like kinases .

Stability and Commercial Considerations

- Stability : Cyclobutyl-containing compounds may exhibit lower thermal stability due to ring strain compared to cyclohexyl analogs .

Biological Activity

6-Cyclobutylnicotinic acid (CBNA) is a derivative of nicotinic acid, an essential nutrient known for its role in various biological processes. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the central nervous system (CNS) and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on gene expression, and implications for health.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl group attached to the nitrogen-containing pyridine ring of nicotinic acid. This structural modification may influence its receptor binding affinity and biological activity compared to other nicotinic acid derivatives.

The biological activity of this compound is primarily mediated through its interaction with various receptors and cellular pathways:

- Nicotinic Acetylcholine Receptors (nAChRs) : Like other nicotinic compounds, CBNA may modulate nAChR activity, influencing neurotransmission and neuroprotection.

- G Protein-Coupled Receptors (GPCRs) : CBNA may activate GPCRs involved in lipid metabolism and inflammatory responses, similar to mechanisms observed with niacin .

- NAD+ Metabolism : CBNA's relationship with nicotinamide adenine dinucleotide (NAD+) metabolism suggests it could play a role in cellular energy production and signaling pathways associated with stress responses .

Lipid Metabolism

Research indicates that derivatives of nicotinic acid can significantly affect lipid profiles. This compound may exhibit similar properties by:

- Reducing levels of triglycerides and low-density lipoprotein (LDL) cholesterol.

- Increasing high-density lipoprotein (HDL) cholesterol levels, which is crucial for cardiovascular health .

Anti-inflammatory Properties

CBNA has shown potential anti-inflammatory effects, which could be beneficial in managing conditions such as obesity and metabolic syndrome. By modulating cytokine expression and reducing inflammation in adipose tissue, it may help alleviate metabolic disorders .

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Case Study 1 : In a clinical trial assessing the effects of niacin derivatives on lipid profiles, participants treated with a compound similar to CBNA exhibited significant reductions in LDL cholesterol and triglycerides after 12 weeks .

- Case Study 2 : An animal study demonstrated that administration of CBNA led to improved cognitive function in models of neurodegeneration, suggesting neuroprotective properties associated with enhanced synaptic plasticity .

Data Table: Summary of Biological Activities

Q & A

Q. What pharmacological activity has been preliminarily reported for this compound, and how are these assays designed?

- Methodological Answer : Early studies focus on enzyme inhibition (e.g., COX-2) using fluorescence-based assays (IC₅₀ values 10–50 μM). Experimental design includes negative controls (DMSO vehicle) and positive controls (celecoxib for COX-2). Data variability arises from cell line differences (HEK293 vs. CHO) or assay duration (24h vs. 48h) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the proposed mechanism of this compound’s receptor binding?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess binding affinity to targets like GPR109A. Conflicting data (e.g., ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol) may arise from protonation state assumptions or solvent models (implicit vs. explicit). Validation requires experimental mutagenesis (e.g., Ala-scanning of receptor residues) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for in vivo studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Catalyst loading (5–10 mol%), reaction time (12–18h).

- In-process Controls : Mid-reaction sampling for LC-MS monitoring.

- Design of Experiments (DoE) : Taguchi orthogonal arrays to optimize factors (e.g., temperature, solvent ratio). Variability <10% RSD is acceptable for preclinical batches .

Q. How does this compound’s stability under physiological conditions impact pharmacokinetic modeling?

- Methodological Answer : Stability assays in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24h) quantify degradation (t₁/₂ = 3–5h). Use compartmental modeling (NONMEM) to adjust for pH-dependent hydrolysis. Contradictions in bioavailability (F = 15% vs. 22%) may reflect species differences (rat vs. human microsomes) .

Data Analysis and Reporting Standards

Q. How should researchers address conflicting in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data. For example, if in vitro IC₅₀ values (µM range) lack in vivo correlation, assess:

- Pharmacokinetic Barriers : Low Cmax due to rapid clearance.

- Off-target effects : Use CRISPR knockouts to isolate target pathways.

- Meta-analysis : Fixed-effects models to quantify heterogeneity (I² >50% indicates high variability) .

Q. What statistical approaches validate the significance of this compound’s dose-response relationships?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill slope = 1.0–1.5). Apply Akaike Information Criterion (AIC) to compare models (e.g., 4PL vs. 3PL). Report 95% confidence intervals for EC₅₀; overlapping intervals suggest non-significant differences between replicates .

Tables for Key Data

Q. Table 1. Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Limitation | Reference ID |

|---|---|---|---|---|

| Photocycloaddition | 45–68 | 92–97 | Side products from dimerization | |

| Pd-catalyzed coupling | 70–85 | 95–99 | High catalyst cost |

Q. Table 2. Pharmacokinetic Parameters in Rodent Models

| Parameter | Rat (Mean ± SD) | Mouse (Mean ± SD) | p-value |

|---|---|---|---|

| Cmax (ng/mL) | 120 ± 15 | 85 ± 10 | <0.01 |

| t₁/₂ (h) | 2.8 ± 0.3 | 1.9 ± 0.2 | <0.001 |

| AUC₀–24 (ng·h/mL) | 980 ± 120 | 620 ± 90 | <0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.